molecular formula C12H10N2O B042983 2-(2-Aminobenzoyl)pyridine CAS No. 42471-56-7

2-(2-Aminobenzoyl)pyridine

Cat. No. B042983
CAS RN: 42471-56-7
M. Wt: 198.22 g/mol
InChI Key: WEWXXYDHYCDEKY-UHFFFAOYSA-N
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Description

2-(2-Aminobenzoyl)pyridine is a chemical compound with the molecular formula C12H10N2O and a molecular weight of 198.22 . It is an intermediate used for the synthesis of various Quinoline derivatives . It can also be used in the synthesis of the antitumoral agent batracylin and related isoindolo [1,2-b]quinazolin-12 (10H)-ones .


Synthesis Analysis

2-(2-Aminobenzoyl)pyridine is synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 2-(2-Aminobenzoyl)pyridine includes a pyridine ring attached to a benzoyl group that carries an amino group . More detailed structural analysis might require advanced computational methods or experimental techniques .


Chemical Reactions Analysis

2-(2-Aminobenzoyl)pyridine, as an intermediate, is used in the synthesis of various Quinoline derivatives . It can also participate in the synthesis of the antitumoral agent batracylin and related isoindolo [1,2-b]quinazolin-12 (10H)-ones .


Physical And Chemical Properties Analysis

2-(2-Aminobenzoyl)pyridine is a yellow solid with a melting point of 153-155°C and a predicted boiling point of 411.4±25.0 °C . It has a density of 1.215 and is slightly soluble in chloroform and methanol when heated . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

  • Fluorescent Probes for Mercury Ion A study by Shao et al. (2011) demonstrated the use of a one-pot synthesis of 2-carbonyl-3-(pyridylamino)imidazo [1,2-a]pyridines as efficient fluorescent probes for mercury ion in acetonitrile and buffered aqueous solutions. These probes can selectively detect mercury ions due to their fluorescence response, making them valuable tools for environmental monitoring and analytical chemistry.
  • Polyimides Based on Furanic Moieties

    • Researchers have explored the synthesis of non-amide-containing furanic polyimides using 2-(2-Aminobenzoyl)pyridine . These polyimides are formed through solution polycondensation of difuranic diamines and aromatic dianhydrides . The incorporation of furanic moieties affects the final properties of these materials, making them potentially useful in high-temperature applications, such as coatings, films, and electronic devices .

    Drug Metabolite Detection

    • 2-Aminobenzoyl pyridine is a by-product of bromazepam , a pharmaceutical compound. It can be detected in drug samples using analytical spectroscopy. The compound forms via hydrolysis of bromazepam and hydrochloric acid, which are the main by-products of bromazepam synthesis . Understanding its metabolism and detection can aid in drug development and safety assessments.

Safety And Hazards

2-(2-Aminobenzoyl)pyridine is classified as having acute toxicity, both oral and dermal, and is harmful if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling it .

Future Directions

While specific future directions for 2-(2-Aminobenzoyl)pyridine are not mentioned in the retrieved sources, pyridine derivatives, in general, have been highlighted for their potential in medicinal chemistry research . They are considered valuable scaffolds for designing drugs and are present in a large number of naturally occurring bioactive compounds .

properties

IUPAC Name

(2-aminophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWXXYDHYCDEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373410
Record name 2-(2-Aminobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminobenzoyl)pyridine

CAS RN

42471-56-7
Record name 2-(2-Aminobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42471-56-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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